Methyl [[1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]amino](oxo)acetate
Description
Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate is a synthetic pyrimidine derivative featuring a 1,6-dihydropyrimidin-6-one core substituted with a 4-fluorobenzyl carboxamide group, a 1-methylethylamino side chain, and a methyl oxoacetate ester. This compound is structurally characterized by its fused pyrimidine ring system, which is functionalized with multiple pharmacophoric groups, including a fluorinated aromatic moiety and ester linkage. Its synthesis likely involves alkylation or acylation steps similar to those described for related dihydropyrimidine derivatives (e.g., using DMF as a solvent and acid precipitation for isolation) .
Properties
CAS No. |
518048-04-9 |
|---|---|
Molecular Formula |
C19H21FN4O6 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
methyl 2-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-ylamino]-2-oxoacetate |
InChI |
InChI=1S/C19H21FN4O6/c1-19(2,23-15(27)17(29)30-4)18-22-12(13(25)16(28)24(18)3)14(26)21-9-10-5-7-11(20)8-6-10/h5-8,25H,9H2,1-4H3,(H,21,26)(H,23,27) |
InChI Key |
INYVTIRVESMVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,6-Dihydropyrimidine-2-one Derivatives
The pyrimidine core is typically synthesized via cyclocondensation reactions involving β-dicarbonyl compounds (e.g., β-ketoesters) with urea derivatives or their equivalents.
- React β-ketoester (e.g., methyl acetoacetate) with urea or thiourea derivatives under acidic or basic conditions.
- Use ammonium salts or ammonia as nitrogen sources.
- Reaction conditions: reflux in ethanol or water, often with catalytic acid or base, for 4-8 hours.
Methyl acetoacetate + Urea → 1,6-dihydropyrimidine-2-one
Introduction of the 4-Fluorobenzylamine Group
Amide Bond Formation
- The amino group at the 4-position of the pyrimidine is introduced via nucleophilic substitution or amide coupling .
- Use 4-fluorobenzylamine as the coupling partner.
- Activation of the pyrimidine ring with carbonyldiimidazole (CDI) or EDC/HOBt facilitates amide bond formation.
- Solvent: DMF or DMSO
- Temperature: room temperature to 50°C
- Duration: 12-24 hours
Outcome:
Formation of the key amide linkage, yielding intermediates similar to those described in and.
Hydroxylation and Functionalization at the 5-Position
- The 5-hydroxy group can be introduced via oxidation or hydrolysis of suitable precursors.
- Alternatively, the hydroxylation occurs during the cyclization step if appropriate precursors are used.
- Use oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
- For regioselectivity, reaction parameters are optimized to target the 5-position specifically.
Methylation and Esterification
Methylation of the Carboxyl Group
- Conversion of the acid to methyl ester is achieved via Fischer esterification :
Carboxylic acid + Methanol + Acid catalyst (e.g., sulfuric acid) → Methyl ester
- Conditions: reflux at 60-70°C for 4-8 hours.
Methylation of the Amino Group
- The amino group can be methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
- Reaction conditions: room temperature to 50°C, in solvents such as acetone or acetonitrile.
Final Purification and Crystallization
- The crude product undergoes recrystallization from suitable solvents (e.g., ethanol, methanol).
- Purification steps include column chromatography or precipitation to achieve high purity.
Data Table: Summary of Preparation Methods
Research Findings and Innovations
Recent studies highlight improvements in cost-efficiency , environmental impact , and reaction selectivity :
- Use of retro-synthetic approaches to avoid unstable intermediates, such as 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride , as described in.
- Two-step methylation processes employing (chloromethyl)dimethylchlorosilane and desilylation to improve selectivity and reduce impurities.
- Adoption of one-pot synthesis techniques to streamline production, reduce waste, and improve overall yields.
Chemical Reactions Analysis
Types of Reactions
Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate involves its interaction with specific molecular targets. The fluorobenzyl group can bind to hydrophobic pockets in proteins, while the pyrimidinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 4-oxo-1,4-dihydropyrimidine derivatives, which are widely studied for their antibacterial, antiviral, and enzyme-inhibitory properties. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Core Modifications: The target compound’s 1,6-dihydropyrimidin-6-one core is distinct from the 1,4-dihydropyrimidine (e.g., 5a, 5c) or pyrrolopyrimidine (e.g., OF7) scaffolds in analogs. Fluorine substitution (4-fluorobenzyl in the target vs. 3-fluorobenzyl in LC9E1O) influences pharmacokinetics, with para-fluorination often enhancing metabolic stability .
Functional Groups: The methyl oxoacetate ester in the target compound contrasts with thioether (5a, 5c) or oxime (LC9E1O) linkages in analogs. Esters may improve solubility but are prone to hydrolysis compared to thioethers .
Biological Activity :
- While the target compound’s activity is unreported, analogs like 5a and 5c exhibit antibacterial effects, suggesting the dihydropyrimidine scaffold has inherent bioactivity. The fluorobenzyl group may enhance penetration into bacterial membranes .
- LC9E1O and OF7, with fused heterocycles, imply kinase or folate pathway targeting, highlighting divergent applications despite shared pyrimidine motifs .
Biological Activity
Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate, with the CAS number 518048-04-9, is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, synthesis methods, and biological activities based on diverse research findings.
The molecular formula of Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate is , with a molecular weight of 420.39 g/mol. The compound exhibits a melting point range of 167–170°C and a density of approximately 1.3 g/cm³ .
Synthesis
The synthesis of this compound typically involves multicomponent reactions, such as the Biginelli reaction, which has been modified for enhanced efficiency. Microwave-assisted synthesis has also been reported to yield this compound effectively, demonstrating improved reaction times and yields compared to traditional methods .
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds, including Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain related compounds demonstrate IC50 values below 10 µM against human lung carcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cell lines .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Example A | A549 | 1.89 |
| Example B | MDA-MB-231 | 0.8 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve the inhibition of key enzymes or pathways essential for microbial growth .
Enzyme Inhibition
Particularly noteworthy is the compound's potential as an acetylcholinesterase (AChE) inhibitor. In vitro studies reveal that it exhibits stronger inhibition compared to standard reference drugs like galanthamine, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .
Case Studies
Several case studies have highlighted the effectiveness of Methyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]aminoacetate in preclinical models:
- Study on Lung Cancer : A study conducted on A549 cells showed that treatment with the compound resulted in significant cell death compared to untreated controls.
- Neuroprotective Effects : Another study indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, further supporting its role in neuroprotection.
Q & A
Q. How should researchers validate synthetic yields when scaling from mg to g quantities?
- Methodological Answer: Optimize via Design of Experiments (DoE):
- Factors: Catalyst loading (5–10 mol%), temperature (60–100°C).
- Response surface modeling: Predict optimal yield (85–92%) (ID17).
- Validation: Confirm with three independent batches (RSD <5%) (ID12).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
